N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to yield the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The presence of the thiadiazole ring and the dimethoxyphenyl group allows for specific interactions with biological molecules, leading to its observed effects.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methylamine (25I-NBOME): A hallucinogenic compound with a similar structural motif.
N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: A compound with similar aromatic substitution but different functional groups.
2’,5’-Dimethoxyfentanyl: A fentanyl analogue with similar methoxy substitutions but different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-11(19-15-14-7)12(16)13-9-6-8(17-2)4-5-10(9)18-3/h4-6H,1-3H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCHFEKAPCNJCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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